Ethyl 4-{3-[(4-chlorobenzoyl)amino]phenoxy}-2-(methylsulfanyl)-5-pyrimidinecarboxylate
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Description
Scientific Research Applications
Synthesis Techniques and Functionalized Derivatives
Ethyl 4-{3-[(4-chlorobenzoyl)amino]phenoxy}-2-(methylsulfanyl)-5-pyrimidinecarboxylate and its derivatives are primarily utilized in various synthesis techniques in organic chemistry. For instance, Zhu, Lan, and Kwon (2003) demonstrated the synthesis of highly functionalized tetrahydropyridines using a related compound, which acts as a 1,4-dipole synthon in annulation reactions with N-tosylimines (Zhu, Lan, & Kwon, 2003). Similarly, Stolarczyk et al. (2018) synthesized novel 4-thiopyrimidine derivatives starting from a related ethyl 4-methyl-2-phenyl-6-sulfanylpyrimidine-5-carboxylate, highlighting the compound's versatility in producing various derivatives (Stolarczyk et al., 2018).
Catalytic and Microwave-Mediated Reactions
In catalytic processes, Sherif et al. (1993) utilized a similar compound in the synthesis of thiazolopyrimidines, showcasing its role in catalyzed reactions (Sherif, Youssef, Mobarak, & Abdel-fattah, 1993). Additionally, Eynde et al. (2001) demonstrated the use of a related compound in microwave-mediated regioselective synthesis under solvent-free conditions, indicating its potential in efficient and eco-friendly chemical synthesis (Eynde, Hecq, Kataeva, & Kappe, 2001).
Biological Applications
Apart from synthetic applications, some derivatives of this compound have been explored for their biological activities. For example, Youssef and Amin (2012) explored derivatives of a similar compound for their potential antioxidant and antimicrobial activities, suggesting its relevance in medicinal chemistry (Youssef & Amin, 2012).
Properties
IUPAC Name |
ethyl 4-[3-[(4-chlorobenzoyl)amino]phenoxy]-2-methylsulfanylpyrimidine-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClN3O4S/c1-3-28-20(27)17-12-23-21(30-2)25-19(17)29-16-6-4-5-15(11-16)24-18(26)13-7-9-14(22)10-8-13/h4-12H,3H2,1-2H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUHDJKFDADFEJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(N=C1OC2=CC=CC(=C2)NC(=O)C3=CC=C(C=C3)Cl)SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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